Metronidazole-D4 Hydrochloride

Description

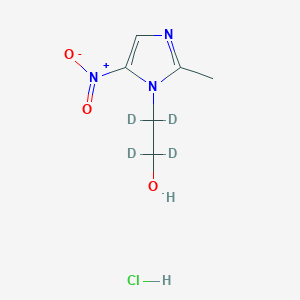

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,1,2,2-tetradeuterio-2-(2-methyl-5-nitroimidazol-1-yl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3.ClH/c1-5-7-4-6(9(11)12)8(5)2-3-10;/h4,10H,2-3H2,1H3;1H/i2D2,3D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTPAIQTXYFGJC-DAHDXRBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CCO)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)N1C(=NC=C1[N+](=O)[O-])C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261397-74-3 | |

| Record name | 1261397-74-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Metronidazole-D4 Hydrochloride: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of Metronidazole-D4 Hydrochloride, a deuterated analog of the widely used antibiotic and antiprotozoal agent, metronidazole. This document delves into its chemical structure, synthesis, and analytical characterization, offering valuable insights for researchers and professionals in drug development and analytical chemistry.

Introduction: The Significance of Deuteration in Pharmacology

Metronidazole is a crucial therapeutic agent effective against anaerobic bacteria and certain protozoa.[1] Its mechanism of action involves the reduction of its nitro group within anaerobic organisms, leading to the formation of cytotoxic intermediates that disrupt DNA synthesis.[2] The incorporation of deuterium, a stable isotope of hydrogen, into drug molecules is a strategic approach in medicinal chemistry to enhance their pharmacokinetic properties.[3] Deuteration can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which can slow down metabolic processes, potentially leading to improved metabolic stability and an extended half-life of the drug.[4] this compound, with four deuterium atoms on the ethylene glycol side chain, is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies to ensure the accurate quantification of metronidazole in biological matrices.[3][5]

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a 2-methyl-5-nitroimidazole core, with a deuterated hydroxyethyl group attached to the nitrogen at position 1 of the imidazole ring. The hydrochloride salt enhances the compound's solubility in aqueous solutions.

Systematic Name: 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethan-1,1,2,2-d4-ol hydrochloride[3]

Visualizing the Structure:

Caption: General workflow for the synthesis of this compound.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and isotopic enrichment of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of this compound. A well-developed HPLC method can separate the deuterated compound from its non-deuterated counterpart and any potential impurities.

| Parameter | Typical Value |

| Column | C18 reverse-phase |

| Mobile Phase | Acetonitrile/Water with a buffer |

| Detection | UV at a specific wavelength |

| Purity | Typically ≥98% |

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and the incorporation of deuterium atoms. The mass spectrum will show a molecular ion peak corresponding to the mass of Metronidazole-D4. The fragmentation pattern can also be analyzed to confirm the structure. [6]

-

Expected Molecular Ion (M+H)⁺: m/z corresponding to the protonated molecule of Metronidazole-D4.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and for confirming the positions of the deuterium labels.

-

¹H NMR: The proton NMR spectrum of this compound will show the absence of signals corresponding to the ethylene group, confirming successful deuteration. The remaining proton signals (from the methyl group and the imidazole ring) can be assigned to confirm the overall structure.

-

¹³C NMR: The carbon-13 NMR spectrum will show signals for all carbon atoms in the molecule. The signals for the deuterated carbons may appear as multiplets due to carbon-deuterium coupling.

-

²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium nuclei and confirm their presence and location in the molecule.

Applications in Research and Development

The primary application of this compound is as an internal standard in analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays. [3][5]Its key advantages in this role include:

-

Similar Chemical and Physical Properties: Being structurally almost identical to the non-deuterated metronidazole, it behaves similarly during sample preparation (e.g., extraction) and chromatographic separation.

-

Distinct Mass: The mass difference of four atomic mass units allows for easy differentiation from the analyte of interest in the mass spectrometer, enabling accurate quantification.

-

Co-elution: It typically co-elutes with the analyte, which helps to compensate for any variations in instrument response or matrix effects.

This makes this compound an indispensable tool for:

-

Pharmacokinetic studies: To accurately measure the concentration of metronidazole in biological fluids (e.g., plasma, urine) over time.

-

Bioequivalence studies: To compare the bioavailability of different formulations of metronidazole.

-

Therapeutic drug monitoring: To ensure that the concentration of metronidazole in a patient's system is within the therapeutic range.

Conclusion

This compound is a vital analytical tool for the accurate quantification of metronidazole in various matrices. Its synthesis involves a strategic introduction of deuterium atoms onto the metronidazole scaffold. A thorough understanding of its chemical structure, synthesis, and analytical characterization is essential for its proper use in research and drug development. This guide provides a foundational understanding for scientists and researchers working with this important deuterated compound.

References

- Russak, E. M., & Poulin, P. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 53(2), 211–216.

- CN102321028A - Method for synthesizing 2-methyl-5-nitroimidazole-1-ethanol. (n.d.). Google Patents.

-

Metronidazole Hydrochloride. (n.d.). PubChem. Retrieved from [Link]

- Faragher, R. J., & Schwan, A. L. (2007). New Deuterated Oligo(ethylene glycol) Building Blocks and Their Use in the Preparation of Surface Active Lipids Possessing Labeled Hydrophilic Tethers. The Journal of Organic Chemistry, 72(24), 9239–9245.

- Prajapati, A. M., et al. (2018). Quantification of metronidazole in human plasma using a highly sensitive and rugged LC-MS/MS method for a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 158, 139-145.

- Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319.

- Miller, M. W., et al. (1970). Alkylation of 2-methyl-5-nitroimidazole. Some potent antiprotozoal agents. Journal of Medicinal Chemistry, 13(5), 849-852.

- Hacini, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Der Pharma Chemica, 14(4), 12-16.

- CN113372281A - Synthetic method of metronidazole. (n.d.). Google Patents.

- Bainbridge, J. R. (1947). SYNTHESIS OF ORGANIC DEUTERIUM COMPOUNDS. Canadian Journal of Research, 25b(6), 487-493.

-

ResearchGate. (n.d.). Fragmentation pathways in metronidazole leading from m/z 81 to the m/z... [Image]. Retrieved from [Link]

- Sobel, R., & Sobel, J. D. (2015). Metronidazole for the Treatment of Vaginal Infections. Expert Opinion on Pharmacotherapy, 16(7), 1109–1115.

-

University of Wisconsin. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

ResearchGate. (n.d.). Physico-chemical properties of metronidazole [Table]. Retrieved from [Link]

- CN102911122A - Metronidazole preparation method. (n.d.). Google Patents.

- Hacini, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Der Pharma Chemica, 14(4), 12-16.

- Pysanenko, A., et al. (2018). Fragmentation Patterns of Radiosensitizers Metronidazole and Nimorazole Upon Valence Ionization. The Journal of Physical Chemistry A, 122(1), 139-147.

-

ResearchGate. (n.d.). 1 H-NMR spectral data: the chemical shift values (δH, ppm)... [Table]. Retrieved from [Link]

- Khan, S., et al. (2014). Effect of Shape on Physico-Chemical Properties of Metronidazole Tablet. Brazilian Journal of Pharmaceutical Sciences, 50(1), 155-161.

- Voinovich, D., et al. (2021). Metronidazole Cocrystal Polymorphs with Gallic and Gentisic Acid Accessed through Slurry, Atomization Techniques, and Thermal Methods. Crystal Growth & Design, 21(3), 1645-1657.

- Faragher, R. J., & Schwan, A. L. (2007). New Deuterated Oligo(ethylene glycol) Building Blocks and Their Use in the Preparation of Surface Active Lipids Possessing Labeled Hydrophilic Tethers. The Journal of Organic Chemistry, 72(24), 9239–9245.

- Lin, C.-Y., et al. (2020). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Molecules, 25(18), 4241.

- Wicker, J., et al. (2021). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Journal of the American Society for Mass Spectrometry, 32(4), 986-999.

-

Process For The Preparation Of 2 Methyl 5 Nitroimidazole 1 Ethanol. (n.d.). Quick Company. Retrieved from [Link]

-

Metronidazole. (n.d.). PubChem. Retrieved from [Link]

- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.

-

Process for producing 2-methyl-5-nitroimidazole. (n.d.). Eureka | Patsnap. Retrieved from [Link]

Sources

- 1. Metronidazole | C6H9N3O3 | CID 4173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Metronidazole Hydrochloride | C6H10ClN3O3 | CID 68592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. jocpr.com [jocpr.com]

- 5. Quantification of metronidazole in human plasma using a highly sensitive and rugged LC-MS/MS method for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. utupub.fi [utupub.fi]

An In-depth Technical Guide to the Physicochemical Properties of Metronidazole-D4 Hydrochloride

This guide provides a comprehensive overview of the core physicochemical properties of Metronidazole-D4 Hydrochloride, a deuterated analogue of the widely used antibiotic, Metronidazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced effects of deuterium substitution on the molecule's characteristics and outlines key analytical methodologies for its characterization.

Introduction: The Significance of Deuteration in Metronidazole

Metronidazole is a cornerstone in the treatment of anaerobic bacterial and protozoal infections.[1] Its mechanism of action involves the reduction of its nitro group within anaerobic organisms, leading to the formation of cytotoxic intermediates that disrupt DNA synthesis.[1] The pursuit of enhanced therapeutic profiles for established drugs has led to the exploration of isotopic substitution, particularly the replacement of hydrogen with its stable, non-radioactive isotope, deuterium.[2]

This compound is a testament to this strategy, with four hydrogen atoms on the N-ethanol side chain replaced by deuterium. This seemingly subtle modification can have a profound impact on the drug's metabolic fate due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. This can lead to a reduced rate of metabolism, potentially resulting in a longer half-life, altered metabolite profile, and an improved pharmacokinetic and safety profile.[2]

This guide will provide a detailed examination of the physicochemical properties of this compound, offering a comparative analysis with its non-deuterated counterpart and presenting robust analytical protocols for its evaluation.

Physicochemical Properties: A Comparative Analysis

The substitution of hydrogen with deuterium results in a slight increase in molecular weight but is generally considered to have a minimal impact on the fundamental physicochemical properties such as molecular shape and volume. However, subtle changes in properties like melting point, solubility, and acidity can occur. The following table summarizes the key physicochemical properties of Metronidazole and its deuterated hydrochloride salt.

| Property | Metronidazole | This compound | Rationale for Differences & Key Insights |

| Chemical Structure | See Diagram 1 | See Diagram 2 | The core imidazole structure remains the same. Deuteration occurs at the four positions of the ethyl group attached to the imidazole ring. |

| Molecular Formula | C₆H₉N₃O₃ | C₆H₆D₄ClN₃O₃ | Reflects the substitution of four hydrogen atoms with deuterium and the addition of hydrogen chloride. |

| Molecular Weight | 171.15 g/mol [3] | 211.64 g/mol [4] | The increased mass is a direct result of the four deuterium atoms (each with an extra neutron) and the hydrochloride moiety. |

| Appearance | White to pale-yellow crystalline powder[1] | Off-White Solid[4] | The physical appearance is expected to be similar due to the identical chromophores in the molecule. |

| Melting Point | 159-161 °C[1] | 166-168 °C (for deuterated Metronidazole)[2] | The melting point of the hydrochloride salt is not explicitly reported. However, a synthesized deuterated metronidazole (non-salt form) showed a slightly elevated melting point.[2] Salt formation generally increases the melting point of a drug.[5] |

| Aqueous Solubility | 10 g/L at 20°C[1] | Data not available. Expected to be higher than the free base. | As a hydrochloride salt, this compound is expected to have significantly higher aqueous solubility than its free base, particularly in acidic to neutral pH, a common strategy to improve the dissolution of weakly basic drugs.[5] |

| Organic Solvent Solubility | Soluble in ethanol, DMSO, and DMF.[6] | Soluble in DMF (≥ 15 mg/mL), DMSO (≥ 15 mg/mL), and Ethanol (≥ 5 mg/mL) (for Metronidazole-D4 free base)[7] | The solubility profile in organic solvents is expected to be similar to the non-deuterated form due to the preservation of the overall molecular polarity. |

| pKa | 2.38 - 2.62[8][9] | Data not available. Expected to be slightly higher than Metronidazole. | Deuterium substitution can have a small but measurable effect on the pKa. For acids, deuteration generally leads to a slight increase in pKa (decrease in acidity).[10][11] Therefore, the imidazole ring of Metronidazole-D4 is predicted to be slightly less acidic (more basic) than that of Metronidazole. |

Spectroscopic and Chromatographic Characterization

Rigorous analytical characterization is paramount in confirming the identity, purity, and stability of deuterated compounds. This section outlines the key spectroscopic and chromatographic techniques employed for this compound.

Diagram 1: Chemical Structure of Metronidazole

Caption: Chemical structure of Metronidazole.

Diagram 2: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for confirming the site and extent of deuteration.

-

¹H NMR of Metronidazole: The spectrum of non-deuterated Metronidazole shows characteristic signals for the methyl, ethyl, and imidazole protons.[12][13]

-

¹H NMR of this compound: In the ¹H NMR spectrum of Metronidazole-D4, the signals corresponding to the four protons on the N-ethyl group are absent, confirming successful deuteration. The remaining signals for the methyl and imidazole protons should be consistent with the structure.[2] A Certificate of Analysis for Metronidazole-D4 confirms a ¹H NMR spectrum consistent with the deuterated structure.[14]

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and isotopic purity of this compound.

-

MS of Metronidazole: The mass spectrum of Metronidazole typically shows a molecular ion peak [M+H]⁺ at m/z 172.[15]

-

MS of this compound: The mass spectrum of Metronidazole-D4 will exhibit a molecular ion peak [M+H]⁺ at m/z 176, reflecting the addition of four deuterium atoms.[16] The hydrochloride salt will likely show the free base in the mass spectrum depending on the ionization method. A Certificate of Analysis for Metronidazole-D4 confirms a mass spectrum consistent with the deuterated structure.[14]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

-

FTIR of Metronidazole: The spectrum of Metronidazole displays characteristic peaks for O-H, C-H, C=C, C=N, and N=O stretching and bending vibrations.[17]

-

FTIR of this compound: The FTIR spectrum of the deuterated analogue is expected to be very similar to the non-deuterated form. A key difference will be the appearance of C-D stretching vibrations, which occur at a lower frequency (around 2100-2250 cm⁻¹) compared to C-H stretching vibrations (around 2850-3000 cm⁻¹). One study on synthesized deuterated metronidazole reported a (CD3) stretching vibration at 2856 cm⁻¹, though this assignment might be for a different deuterated analogue.[2]

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

The following is a detailed, self-validating HPLC protocol for the analysis of this compound, drawing upon established methods for Metronidazole.[18][19][20]

Objective: To determine the purity of a this compound sample and quantify its concentration.

Materials:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Ammonium formate (analytical grade)

-

Formic acid (analytical grade)

-

Ultrapure water

-

C18 reverse-phase HPLC column (e.g., ACE C18, 100 x 4.6 mm, 5 µm)[18]

-

HPLC system with UV detector

Protocol:

-

Mobile Phase Preparation:

-

Prepare a 10 mM ammonium formate solution in water.

-

Adjust the pH of the ammonium formate solution to 4.00 with formic acid. This ensures the ionization of this compound, leading to better peak shape and retention on a reverse-phase column.

-

The mobile phase will be a mixture of acetonitrile and the prepared ammonium formate buffer. A typical starting ratio is 80:20 (v/v) acetonitrile:buffer.[18] The exact ratio may need optimization for the specific column and system.

-

-

Standard Solution Preparation:

-

Accurately weigh a known amount of this compound reference standard.

-

Dissolve the standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 0.1, 1, 10, 50, 100 µg/mL).

-

-

Sample Preparation:

-

Accurately weigh the this compound sample to be analyzed.

-

Dissolve the sample in the mobile phase to a concentration that falls within the range of the calibration standards.

-

-

Chromatographic Conditions:

-

Column: ACE C18 (100 x 4.6 mm, 5 µm) or equivalent.

-

Mobile Phase: Acetonitrile:10 mM Ammonium Formate, pH 4.00 (80:20, v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 320 nm (a common wavelength for Metronidazole detection).[19]

-

-

Analysis and Data Interpretation:

-

Inject the calibration standards to generate a calibration curve by plotting peak area against concentration. The linearity of this curve (R² > 0.999) is a key validation point.

-

Inject the sample solution.

-

Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

-

Assess the purity of the sample by examining the chromatogram for any impurity peaks. The percentage purity can be calculated based on the area of the main peak relative to the total area of all peaks. A Certificate of Analysis for this compound shows a purity of 98.6% by HPLC.[4]

-

Diagram 3: HPLC Workflow for this compound Analysis

Sources

- 1. Metronidazole | 443-48-1 [chemicalbook.com]

- 2. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 3. Metronidazole | C6H9N3O3 | CID 4173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. esschemco.com [esschemco.com]

- 5. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. In Silico Evaluation of the Biopharmaceutical and Pharmacokinetic Behavior of Metronidazole from Coated Colonic Release Matrix Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Metronidazole(443-48-1) 1H NMR spectrum [chemicalbook.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. crimsonpublishers.com [crimsonpublishers.com]

- 16. esschemco.com [esschemco.com]

- 17. researchgate.net [researchgate.net]

- 18. Quantification of metronidazole in human plasma using a highly sensitive and rugged LC-MS/MS method for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

A Guide to the Certificate of Analysis for Metronidazole-D4 Hydrochloride: Ensuring Quality and Reliability in Research

For researchers and drug development professionals, the integrity of analytical standards is paramount. A Certificate of Analysis (CoA) is more than a mere specification sheet; it is a comprehensive dossier that validates the identity, purity, and fitness-for-purpose of a given material. This is particularly critical for isotopically labeled compounds like Metronidazole-D4 Hydrochloride, where both chemical and isotopic purity are essential for the accuracy of quantitative bioanalytical studies, such as those employing mass spectrometry.[1]

This guide provides an in-depth exploration of the key parameters found on a CoA for this compound. Moving beyond a simple list of tests, we will delve into the causality behind the analytical choices, the interpretation of the data, and the self-validating systems that ensure the trustworthiness of each reported value.

The Foundational Importance of a Multi-faceted Purity Assessment

The utility of an isotopically labeled internal standard hinges on its ability to mimic the analyte of interest during sample preparation and analysis, with the key distinction being its mass.[2] Therefore, the CoA must rigorously establish two distinct but equally important aspects of purity: Chemical Purity and Isotopic Purity. The overall quality of the standard is a composite of these assessments.

Caption: Core components of a CoA for an isotopically labeled standard.

Part 1: Identity Confirmation – "Is this the correct molecule?"

Before any quantitative assessment, the CoA must unequivocally confirm the chemical structure of the material. For this compound, this is a multi-step verification process.

¹H-NMR Spectroscopy: Confirming Structure and Site of Deuteration

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. For a deuterated compound, ¹H-NMR serves a dual purpose: it confirms the overall molecular skeleton and verifies the location of the isotopic labels.

-

Scientific Rationale: The ¹H-NMR spectrum provides information on the chemical environment of hydrogen atoms.[3] In Metronidazole-D4, the deuterium atoms are typically incorporated into the ethylene glycol side chain (-CH2-CH2-OH becomes -CD2-CD2-OH). Since deuterium (²H) is NMR-inactive in a ¹H experiment, the signals corresponding to these protons will be absent from the spectrum.[4][5] The remaining protons on the imidazole ring and the methyl group should be present at their characteristic chemical shifts.

-

Interpreting the CoA:

-

Result: "Conforms to structure."

-

Expert Insight: This statement signifies that the observed spectrum matches the expected pattern for Metronidazole-D4. The analyst has confirmed the presence of signals for the imidazole ring proton and the methyl group protons, and critically, the absence of the triplet signals that would correspond to the ethylene protons in non-deuterated Metronidazole.[4] The integration of the remaining peaks should also be consistent with the expected number of protons.

-

Mass Spectrometry (MS): Verifying Molecular Weight

Mass spectrometry directly measures the mass-to-charge ratio (m/z) of the ionized molecule, providing a definitive confirmation of the molecular weight, which is altered by the incorporation of deuterium.

-

Scientific Rationale: Each deuterium atom adds approximately 1.006 Da to the mass of the molecule compared to a hydrogen atom. Metronidazole (C6H9N3O3) has a monoisotopic mass of approximately 171.06 Da.[6] The protonated molecule [M+H]⁺ would be observed at m/z 172.07. For Metronidazole-D4 (C6H5D4N3O3), the expected monoisotopic mass increases by ~4 Da, resulting in an expected [M+H]⁺ peak at approximately m/z 176.10.

-

Interpreting the CoA:

-

Result: "MS-ESI (+): Conforms (shows peak at m/z = 176.10 [M(free base)+H]⁺)"

-

Expert Insight: This confirms that the most abundant ion in the mass spectrum corresponds to the D4-labeled molecule. Electrospray ionization (ESI) is a soft ionization technique that typically keeps the molecule intact, showing the protonated molecular ion. The observation of the primary peak at m/z 176.10 is strong evidence of successful deuteration.

-

Part 2: Quantitative Analysis – "How pure is it?"

This section of the CoA addresses both the chemical and isotopic purity of the standard, which are determined by distinct analytical techniques.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of pharmaceutical compounds and separating the main component from any process-related impurities or degradation products.[7]

-

Scientific Rationale: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase.[8] A UV detector is commonly used for quantification, as it can measure the absorbance of the analyte at a specific wavelength.[9] For Metronidazole, detection is often performed around 270-320 nm.[8][9] The result is typically reported as an area percentage, where the area of the main peak is compared to the total area of all detected peaks.

-

Experimental Protocol (Illustrative HPLC Method):

-

Column: C18 reverse-phase column (e.g., 250mm x 4.6mm, 5µm).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent like acetonitrile.[8]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 277 nm.

-

Procedure: A precisely weighed sample of this compound is dissolved in a suitable solvent. An aliquot is injected into the HPLC system. The resulting chromatogram is analyzed to determine the area percent of the main peak relative to any impurity peaks.

-

-

Interpreting the CoA:

-

Result: "Purity: 99.8% by HPLC"

-

Expert Insight: A high HPLC purity value (typically >98%) indicates that the material is largely free from other organic molecules. Pharmacopeial monographs for Metronidazole, such as those in the USP and EP, define the acceptance criteria for related substances.[10][11] These impurities could be starting materials, by-products from the synthesis, or degradation products.

-

Isotopic Purity and Enrichment by Mass Spectrometry

While HPLC confirms chemical purity, it cannot distinguish between molecules with different isotopic compositions. Mass spectrometry is the definitive technique for this assessment.

-

Scientific Rationale: High-resolution mass spectrometry can resolve the mass difference between molecules containing different numbers of deuterium atoms. By analyzing the isotopic cluster of the molecular ion, we can determine the percentage of molecules that are fully deuterated (D4), as well as the percentages of partially deuterated (D1, D2, D3) and non-deuterated (D0) species.[12]

-

Key Definitions:

-

Isotopic Enrichment: The percentage of the labeled isotope at a specific atomic position.

-

Isotopic Purity (Atom % D): The percentage of the isotopically labeled compound relative to the total amount of all isotopic species of that compound. For Metronidazole-D4, this is the proportion of the D4 species in the mixture of D0, D1, D2, D3, and D4 molecules.

-

-

Data Interpretation Workflow:

Caption: Workflow for determining isotopic purity via mass spectrometry.

-

Interpreting the CoA:

-

Result: "99.5% atom D"

-

Expert Insight: This value indicates that 99.5% of the Metronidazole molecules in the material contain four deuterium atoms. The remaining 0.5% consists of molecules with fewer than four deuterium atoms. A high isotopic purity is crucial to prevent interference in quantitative LC-MS assays where the D4 standard is used to quantify the D0 analyte.

-

Summary of Key CoA Parameters and Typical Specifications

| Parameter | Analytical Technique | Purpose | Typical Specification |

| Appearance | Visual Inspection | Confirms physical form and absence of visible contaminants. | White to Pale Yellow Crystalline Powder[13] |

| Identity by ¹H-NMR | ¹H-NMR Spectroscopy | Confirms chemical structure and site of deuteration. | Conforms to expected spectrum |

| Identity by MS | Mass Spectrometry | Confirms molecular weight of the deuterated molecule. | Conforms to expected m/z |

| Chemical Purity | HPLC / UPLC | Quantifies organic impurities. | ≥ 98%[14] |

| Isotopic Purity | Mass Spectrometry | Quantifies the percentage of the fully deuterated species. | ≥ 98% Atom % D |

| Loss on Drying | Gravimetric | Measures the amount of volatile matter (e.g., water, residual solvents). | ≤ 0.5%[15] |

| Residue on Ignition | Gravimetric | Measures the amount of inorganic impurities. | ≤ 0.1%[15] |

Conclusion: A Self-Validating System for Scientific Integrity

The Certificate of Analysis for this compound is not a collection of disparate tests but an interconnected, self-validating system. The ¹H-NMR and MS data confirm the identity, which is the prerequisite for the HPLC purity assessment. The HPLC data, in turn, ensures that the mass spectrum used for isotopic analysis is not confounded by chemical impurities. Together, these parameters provide researchers with the highest degree of confidence that the standard is precisely what it purports to be, both chemically and isotopically. This rigorous, multi-faceted approach to characterization is the bedrock of reproducible and reliable scientific outcomes.

References

-

International Pharmaceutical Federation (FIP). (2011). Biowaiver monographs for immediate release solid oral dosage forms: Metronidazole. [Link]

-

National Institute of Standards and Technology (NIST). Certificate of Analysis - Standard Reference Material 1947. Available at: [Link]

-

ResearchGate. (PDF) A rapid and sensitive HPLC method for the analysis of metronidazole in human plasma: Application to single dose pharmacokinetic and bioequivalence studies. Available at: [Link]

-

EDQM - Council of Europe. M1850000 - METRONIDAZOLE CRS. Available at: [Link]

-

Health Canada. Metronidazole - Product Monograph Template - Standard. Available at: [Link]

-

ResearchGate. (+)ESI-MS2 spectra of metronidazole (a) and its photoproducts TP171-A.... Available at: [Link]

-

Chemistry LibreTexts. 14.17: The Use of Deuterium in ¹H NMR Spectroscopy. Available at: [Link]

-

World Health Organization (WHO). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. Available at: [Link]

-

Study Mind. Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Available at: [Link]

-

Heliyon. Development and validation of a HPLC–PDA method for quantitation of metronidazole in finished drug formulation. Available at: [Link]

-

Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. Available at: [Link]

-

Almac Group. CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Available at: [Link]

-

Crimson Publishers. Gas Chromatography and Mass Spectroscopy (GC-MS) Based Isotopic Abundance Ratio Evaluation of the Biofield Energy Treated Metronidazole. Available at: [Link]

-

U.S. Food and Drug Administration (FDA). METRONIDAZOLE - accessdata.fda.gov. Available at: [Link]

-

University of Sheffield. Hydrogen (Proton, Deuterium and Tritium) NMR. Available at: [Link]

-

UTUPub. Fragmentation Patterns of Radiosensitizers Metronidazole and Nimorazole Upon Valence Ionization. Available at: [Link]

-

The Royal Society of Chemistry. Experimental reporting. Available at: [Link]

-

Scientific Instrument Services. Isotope Distribution Calculator and Mass Spec Plotter. Available at: [Link]

-

European Pharmacopoeia. METRONIDAZOLE BENZOATE. Available at: [Link]

-

GitHub. isotopic-enrichment-calculator from mass spectra. Available at: [Link]

-

Ryze Chemie. Purity Standards in Fine Chemicals: A Buyer's Comprehensive.... Available at: [Link]

-

ResearchGate. HPLC-DAD chromatogram for the related substances test of the.... Available at: [Link]

-

DailyMed - National Library of Medicine. METRONIDAZOLE TABLETS USP. Available at: [Link]

-

ResearchGate. Fragmentation pathways in metronidazole leading from m/z 81 to the m/z.... Available at: [Link]

-

Nature. A general approach to calculating isotopic distributions for mass spectrometry. Available at: [Link]

-

Journal of The Chemical Society of Pakistan. Development and Validation of HPLC Analytical Method for Quantitative Determination of Metronidazole in Human Plasma. Available at: [Link]

-

U.S. Food and Drug Administration (FDA). Guidance for Industry Q3A Impurities in New Drug Substances. Available at: [Link]

-

Cambridge Isotope Laboratories, Inc. Stable Isotope Standards For Mass Spectrometry. Available at: [Link]

-

USP. Metronidazole Benzoate Official Monograph. Available at: [Link]

-

University of Leeds. H NMR Spectroscopy. Available at: [Link]

-

PubMed. Development of a UPLC-MS/MS method for quantitation of metronidazole and 2-hydroxy metronidazole in human plasma and its application to a pharmacokinetic study. Available at: [Link]

-

European Pharmacopoeia. EUROPEAN PHARMACOPOEIA 11.1 Index. Available at: [Link]

-

SIELC Technologies. HPLC Method for Analysis of Metronidazole on Newcrom R1 Column. Available at: [Link]

-

Odan Laboratories Ltd. PRODUCT MONOGRAPH PrFLAGYL® (Metronidazole) 500 mg Capsules. Available at: [Link]

-

OpenOChem Learn. Interpreting. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 3. Interpreting | OpenOChem Learn [learn.openochem.org]

- 4. studymind.co.uk [studymind.co.uk]

- 5. Hydrogen (Proton, Deuterium and Tritium) NMR [chem.ch.huji.ac.il]

- 6. crimsonpublishers.com [crimsonpublishers.com]

- 7. researchgate.net [researchgate.net]

- 8. HPLC Method for Analysis of Metronidazole on Newcrom R1 Column | SIELC Technologies [sielc.com]

- 9. researchgate.net [researchgate.net]

- 10. fip.org [fip.org]

- 11. d-nb.info [d-nb.info]

- 12. almacgroup.com [almacgroup.com]

- 13. pdf.hres.ca [pdf.hres.ca]

- 14. who.int [who.int]

- 15. drugfuture.com [drugfuture.com]

A Technical Guide to the Mechanism and Application of Metronidazole-D4 Hydrochloride in Quantitative Bioanalysis

Executive Summary

In the landscape of quantitative mass spectrometry, particularly within regulated bioanalysis for drug development, achieving the highest levels of accuracy, precision, and reproducibility is paramount. The analytical process is fraught with potential variability, from sample preparation to instrument response. The use of a stable isotope-labeled internal standard is the definitive method to counteract these variables. This guide provides an in-depth examination of Metronidazole-D4 Hydrochloride, the deuterated analog of the antibiotic Metronidazole, as a gold-standard internal standard. We will deconstruct its mechanism of action throughout the analytical workflow, from initial sample spiking to final mass spectrometric detection. By synthesizing core principles of isotope dilution mass spectrometry (IDMS) with field-proven protocols, this document serves as a critical resource for researchers, scientists, and drug development professionals seeking to implement robust and defensible quantitative assays.

The Foundational Challenge in Bioanalysis: Overcoming Analytical Variability

Quantitative analysis of pharmaceuticals in complex biological matrices (e.g., plasma, urine, tissue) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique renowned for its sensitivity and selectivity. However, its accuracy can be compromised by several unavoidable sources of error[1]:

-

Matrix Effects: Co-eluting endogenous components from the biological sample can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to unpredictable signal suppression or enhancement.[1][2]

-

Sample Preparation Inconsistencies: Multi-step extraction processes, such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE), can result in incomplete and variable analyte recovery between samples.[1][3]

-

Instrumental Drift: Minor fluctuations in the performance of the LC-MS/MS system over the course of an analytical run, including variations in injection volume or detector sensitivity, can introduce systematic error.[1]

To mitigate these issues, an Internal Standard (IS) is employed. An ideal IS is a compound added at a known, constant concentration to every sample, calibrator, and quality control (QC) standard before any processing occurs. The IS should mimic the physicochemical behavior of the analyte as closely as possible, thereby experiencing the same experimental variations.[1][4]

The Gold Standard: Isotope Dilution Mass Spectrometry (IDMS)

The most effective internal standard is a stable isotope-labeled (SIL) version of the analyte itself. The use of a SIL-IS is the cornerstone of Isotope Dilution Mass Spectrometry (IDMS), a reference technique for quantitative analysis.[5][6][7] this compound is a commercially available SIL-IS for Metronidazole.[8][9]

The fundamental principle of IDMS is that the SIL-IS is chemically and physically identical to the analyte in almost every way, except for its mass.[4] Therefore, any loss of analyte during sample processing or any fluctuation in instrument response will affect the SIL-IS to the exact same degree.[1] The mass spectrometer can differentiate between the analyte and the SIL-IS due to their mass difference. Consequently, the final quantification is based on the ratio of the analyte's signal to the IS's signal, which remains constant and directly proportional to the analyte's initial concentration, regardless of analytical variability.[1][10]

Physicochemical Profile: Metronidazole vs. Metronidazole-D4

Metronidazole-D4 is structurally identical to Metronidazole, with the exception that four hydrogen atoms on the ethyl group have been replaced with deuterium atoms.[8][9] This substitution results in a mass increase of approximately 4 Da but has a negligible effect on the molecule's chemical properties. This near-perfect chemical analogy is the reason for its efficacy as an internal standard.

| Property | Metronidazole | This compound | Rationale for Equivalence |

| Molecular Formula | C₆H₉N₃O₃ | C₆H₅D₄ClN₃O₃ | Isotopes have identical electronic configurations. |

| Molecular Weight | ~171.15 g/mol [11] | ~211.64 g/mol (as HCl salt) | Mass difference allows MS distinction. |

| pKa | ~2.55[12] | Essentially identical | Deuterium has a minimal effect on the acidity of nearby functional groups. |

| LogP (Octanol/Water) | -0.02 to -0.27[13] | Essentially identical | Polarity and partitioning behavior are governed by electronic structure, not isotopic composition. |

Note: Properties for this compound are inferred from its unlabeled counterpart, a standard and valid practice in bioanalysis.

This similarity ensures that during sample preparation, such as liquid-liquid extraction, the partitioning of Metronidazole-D4 between aqueous and organic phases will be virtually identical to that of Metronidazole.[14]

The Core Mechanism: A Step-by-Step Deconstruction

The power of Metronidazole-D4 lies in its ability to track the analyte through every step of the analytical process, acting as a faithful proxy to correct for variations.

-

Sample Spiking: A precise and known amount of this compound solution is added to every unknown sample, calibration standard, and QC sample at the very beginning of the workflow. This step is critical; the IS must be in equilibrium with the sample before any extraction or processing begins.[5]

-

Extraction & Cleanup: During extraction from a biological matrix like plasma, both Metronidazole and Metronidazole-D4 will exhibit the same recovery rate. If, for instance, a liquid-liquid extraction is only 85% efficient for a particular sample, 15% of both the analyte and the IS will be lost. The crucial ratio between them, however, remains unchanged.

-

Chromatographic Separation (LC): On a reverse-phase HPLC column, Metronidazole and Metronidazole-D4 have nearly identical retention times because their polarity is the same.[15] In some cases, a slight chromatographic shift (the "isotope effect") may be observed, where the deuterated compound elutes marginally earlier.[15][16] While often negligible, it is a critical parameter to assess during method development. If the analyte and IS elute into a region of fluctuating matrix effects, this slight separation could cause differential ion suppression, a rare but possible scenario that must be ruled out during validation.[2]

-

Ionization (ESI): In the electrospray ionization (ESI) source of the mass spectrometer, both molecules will ionize with the same efficiency. If matrix components in a specific sample cause ion suppression, the signal for both Metronidazole and Metronidazole-D4 will be suppressed to the same extent, thus preserving their signal ratio.

-

Mass Spectrometric Detection (MS/MS): This is where the two compounds are differentiated. Using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, specific precursor-to-product ion transitions are monitored for each compound.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Metronidazole | 172.1 | 128.1 |

| Metronidazole-D4 | 176.1 | 132.1 |

| (Note: Exact m/z values may vary slightly based on instrument calibration and adduct formation. These are typical values for the protonated molecule [M+H]⁺). |

The instrument isolates the precursor ion for the analyte, fragments it, and monitors a specific product ion. It then rapidly switches to do the same for the IS. The resulting peak areas from these two distinct MRM "channels" are used to calculate the final ratio.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. myadlm.org [myadlm.org]

- 3. biotage.com [biotage.com]

- 4. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 5. osti.gov [osti.gov]

- 6. Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isotope dilution - Wikipedia [en.wikipedia.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Metronidazole | C6H9N3O3 | CID 4173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Metronidazole (CAS 443-48-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 14. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]

- 15. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development and validation of a liquid chromatography tandem mass spectrometry assay for the measurement of faecal metronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Stability and Storage of Metronidazole-D4 Hydrochloride

Introduction

Metronidazole-D4 Hydrochloride is the deuterated form of Metronidazole Hydrochloride, an essential antiprotozoal and antibacterial agent.[1][2][3] In the fields of pharmaceutical research and drug development, deuterated compounds like Metronidazole-D4 are invaluable as internal standards for quantitative analysis by mass spectrometry (GC-MS or LC-MS) and as tracers in metabolic studies.[4] The strategic replacement of hydrogen atoms with deuterium can alter metabolic fates due to the kinetic isotope effect, where the stronger carbon-deuterium bond slows metabolic processes involving C-H bond cleavage.[5][6] This guide provides an in-depth analysis of the factors affecting the stability of this compound and outlines optimal storage and handling protocols to ensure its chemical and isotopic integrity.

Chemical and Physical Properties

Understanding the fundamental properties of this compound is the first step in ensuring its proper handling and storage. While the deuteration does not significantly alter most physical properties, it is crucial to consider the characteristics of the hydrochloride salt form.

| Property | Value | Source |

| Chemical Formula | C₆H₆D₄ClN₃O₃ | MedChemExpress[4] |

| Molecular Weight | 211.64 g/mol | MedChemExpress[4] |

| Appearance | White to pale-yellow crystalline powder | ChemicalBook[7] |

| Melting Point | 159 - 161 °C (for non-deuterated form) | Sigma-Aldrich |

| Solubility | Soluble in water and dilute acids | ChemicalBook[7] |

Factors Influencing Stability

The stability of this compound is not absolute and can be compromised by several environmental factors. As a hydrochloride salt, it is generally more stable in solid form, but susceptible to degradation, especially in solution.

Temperature

Elevated temperatures accelerate chemical degradation. Forced degradation studies on metronidazole show that it is relatively stable to dry heat, but degradation increases significantly at higher temperatures in solution.[8][9] For solid compounds, manufacturers typically recommend refrigerated storage to minimize any potential thermal degradation over long periods.[10]

-

Recommendation: For long-term storage, this compound solid should be kept refrigerated at 2 - 8 °C. For short-term storage, such as during routine lab use, controlled room temperature is generally acceptable.[11]

Light (Photostability)

Metronidazole is known to darken upon exposure to light, indicating photolytic degradation.[7] Studies have demonstrated that metronidazole can be degraded by UV light.[12][13][14] This degradation can occur in both solid and solution states, making protection from light a critical storage parameter.

-

Recommendation: Always store this compound in light-resistant containers, such as amber vials, and keep it in a dark place like a drawer or a closed cabinet.[15] When preparing solutions, use amber glassware or wrap containers in aluminum foil.

Humidity and pH

As a hydrochloride salt, this compound can be hygroscopic. Deuterated compounds, in general, are susceptible to H/D exchange with atmospheric moisture, which can compromise isotopic purity.[5][6] Furthermore, forced degradation studies consistently show that metronidazole is highly susceptible to degradation in alkaline (basic) conditions and to a lesser extent in acidic and neutral hydrolytic conditions.[8][16]

-

Recommendation: Store the solid compound in a tightly sealed container in a dry environment, preferably in a desiccator.[15][17] When preparing aqueous solutions, use buffered systems to maintain a neutral or slightly acidic pH to maximize stability. Avoid alkaline conditions.

Oxidation

Metronidazole can be degraded by strong oxidizing agents.[11] Forced degradation studies confirm its susceptibility to oxidative stress, for instance, when exposed to hydrogen peroxide.[8][16][18]

-

Recommendation: Store away from strong oxidizing agents.[11] When preparing solutions, consider using deoxygenated solvents, particularly for long-term solution storage.

Degradation Pathways

The primary degradation pathways for metronidazole involve modifications to its nitroimidazole ring and the side chain. Under oxidative and photolytic stress, the nitro group can be reduced, and the imidazole ring can be cleaved.[19][20][21] Hydrolytic degradation, especially under basic conditions, can also lead to the formation of various impurities.

Below is a generalized diagram illustrating potential points of degradation on the metronidazole molecule.

Sources

- 1. Metronidazole Hydrochloride | C6H10ClN3O3 | CID 68592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Metronidazole - Wikipedia [en.wikipedia.org]

- 3. Metronidazole | C6H9N3O3 | CID 4173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Metronidazole CAS#: 443-48-1 [m.chemicalbook.com]

- 8. gsconlinepress.com [gsconlinepress.com]

- 9. researchgate.net [researchgate.net]

- 10. carlroth.com [carlroth.com]

- 11. cdn.pfizer.com [cdn.pfizer.com]

- 12. The photodegradation of metronidazole in the presence of coexisting pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Photocatalytic degradation of Metronidazole with illuminated TiO2 nanoparticles - ProQuest [proquest.com]

- 14. walshmedicalmedia.com [walshmedicalmedia.com]

- 15. punchout.medline.com [punchout.medline.com]

- 16. ijprems.com [ijprems.com]

- 17. pharmaexcipients.com [pharmaexcipients.com]

- 18. Metronidazole Degradation by UV and UV/H2O2 Advanced Oxidation Processes: Kinetics, Mechanisms, and Effects of Natural Water Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Photocatalytic degradation of metronidazole using a new, green, and recyclable free‐metal nano catalyst | Semantic Scholar [semanticscholar.org]

- 21. mdpi.com [mdpi.com]

Leveraging Metronidazole-D4 Hydrochloride for High-Confidence Metabolite Identification

An In-depth Technical Guide:

Introduction: The Imperative for Robust Metabolite Identification in Drug Development

In the landscape of modern drug development, a thorough understanding of a candidate compound's metabolic fate is not merely a regulatory checkbox but a fundamental pillar of its safety and efficacy profile. Identifying and characterizing metabolites is critical for elucidating biotransformation pathways, predicting potential drug-drug interactions, and assessing the toxicological risks of metabolic products.[1][2] The U.S. Food and Drug Administration (FDA) and other regulatory bodies mandate the evaluation of major or disproportionate human metabolites to ensure they have been adequately tested for safety during nonclinical studies.[3][4][5][6]

Traditional methods for metabolite discovery often rely on comparing chromatograms of dosed versus control samples, a process fraught with ambiguity due to endogenous interferences and complex biological matrices. The introduction of stable isotope-labeled (SIL) compounds, particularly deuterated analogs, has revolutionized this field. These compounds serve as invaluable tools, enabling high-confidence detection of drug-related material against a noisy background.

This guide provides an in-depth technical exploration of Metronidazole-D4 Hydrochloride, a deuterated internal standard, for the definitive identification of metronidazole metabolites. We will move beyond procedural lists to explain the causality behind experimental choices, grounding our discussion in established scientific principles and field-proven methodologies. This document is designed for researchers, analytical scientists, and drug development professionals seeking to implement a robust and scientifically sound strategy for metabolite identification.

PART 1: Foundational Concepts

The Metabolic Landscape of Metronidazole

Metronidazole is a nitroimidazole prodrug widely used as an antibiotic and antiprotozoal agent.[7][8] Its therapeutic action depends on the reductive activation of its nitro group under anaerobic conditions, which forms reactive nitroso radicals that disrupt microbial DNA.[7][9] In humans, metronidazole undergoes extensive metabolism, primarily in the liver. Understanding these pathways is the first step in designing an effective metabolite identification study.

The principal metabolic routes include:

-

Oxidation: The side-chain of metronidazole is hydroxylated by cytochrome P450 enzymes (CYP450s) to form the main active metabolite, hydroxymetronidazole.[7][10] Further oxidation can lead to the formation of a carboxylic acid derivative (acetic acid metabolite).[7][11][12]

-

Glucuronidation: The parent drug or its hydroxylated metabolite can be conjugated with glucuronic acid, forming more polar and readily excretable glucuronides.[7][10]

-

Gut Microbiota Action: The gut microbiome can also metabolize metronidazole, potentially through cleavage of the imidazole ring, producing metabolites like N-(2-hydroxyethyl)-oxamic acid and acetamide.[10]

Caption: Major metabolic pathways of Metronidazole.

The Power of Deuterated Internal Standards

In quantitative bioanalysis and metabolite identification, an ideal internal standard (IS) behaves identically to the analyte during sample preparation and analysis but is distinguishably detectable.[13] Stable isotope-labeled internal standards (SIL-IS), such as this compound, are the gold standard because they fulfill these criteria almost perfectly.[14][15]

Causality Behind the Choice:

-

Co-elution: Because deuterium substitution results in a negligible change to physicochemical properties, the deuterated standard co-elutes with the unlabeled analyte during liquid chromatography (LC).[13][14] This is a critical self-validating feature; any shift in retention time affecting the analyte will identically affect the IS, ensuring accurate tracking.

-

Correction for Matrix Effects: Ion suppression or enhancement in the mass spectrometer source is a major source of variability.[14][16] Since the SIL-IS co-elutes and has nearly identical ionization efficiency to the analyte, it experiences the same matrix effects, allowing for precise normalization of the signal.[15]

-

Compensation for Sample Loss: By spiking the SIL-IS into the sample at the earliest stage of preparation, it accounts for any analyte loss during extraction, protein precipitation, or other processing steps.[14][16]

This compound (CAS: 1261397-74-3) is the hydrochloride salt of metronidazole labeled with four deuterium atoms on the ethanol side chain.[17][18][19] This provides a +4 Da mass shift from the unlabeled parent drug, which is sufficient to move its signal outside the natural isotopic distribution of the analyte, preventing cross-talk.[13]

| Compound | Molecular Formula | Monoisotopic Mass (approx.) |

| Metronidazole | C₆H₉N₃O₃ | 171.06 Da |

| Metronidazole-D4 | C₆H₅D₄N₃O₃ | 175.09 Da |

PART 2: Experimental Design and Workflow

A successful metabolite identification study begins with a well-designed experiment that leverages the unique properties of the SIL-IS. The overarching goal is to incubate the parent drug (Metronidazole) in a metabolically active system and use the co-incubated or post-spiked SIL-IS (Metronidazole-D4) to pinpoint all drug-related metabolites in the subsequent LC-MS/MS analysis.

Caption: High-level workflow for metabolite identification.

Selecting an In Vitro Model

The choice of an in vitro system is dictated by the metabolic questions being asked.[20][21]

-

Liver Microsomes: These are vesicles of the endoplasmic reticulum containing a high concentration of Phase I enzymes like CYP450s.[22][23] They are cost-effective and ideal for initial screening of oxidative metabolism.[24]

-

S9 Fraction: This is the supernatant from centrifuged liver homogenate and contains both microsomal and cytosolic enzymes, allowing for the study of both Phase I and some Phase II metabolic pathways.[23]

-

Hepatocytes: These are whole liver cells that contain a full complement of metabolic enzymes and cofactors, providing the most physiologically relevant in vitro model for studying a broad range of metabolic reactions, including Phase I, Phase II, and transporter activity.[21][23][24]

For identifying the primary oxidative metabolites of metronidazole, human liver microsomes (HLMs) are an excellent and widely used starting point.[22][25]

PART 3: Methodologies and Protocols

Trustworthy data comes from meticulously executed protocols. The following sections provide detailed, self-validating methodologies.

Protocol: Microsomal Stability and Metabolite Generation Assay

This protocol assesses the rate of metabolism of metronidazole and generates metabolites for identification.

Materials:

-

Human Liver Microsomes (HLM), pooled

-

Metronidazole solution (e.g., 10 mM in DMSO)

-

Metronidazole-D4 HCl solution (e.g., 1 mg/mL in Methanol)

-

Phosphate Buffer (100 mM, pH 7.4)

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)[22][26]

-

Ice-cold Acetonitrile (ACN)

-

Incubator/shaking water bath (37°C)

-

Centrifuge

Procedure:

-

Preparation: Thaw HLM and NADPH regenerating system on ice. Prepare a working solution of HLM in phosphate buffer (e.g., final protein concentration of 0.5-1.0 mg/mL).[25][26]

-

Reaction Mixture Setup: In microcentrifuge tubes, pre-warm the HLM solution and buffer at 37°C for 5 minutes.

-

Initiate Reaction: Add Metronidazole to the HLM solution to achieve the desired final concentration (e.g., 1-10 µM). Immediately after, add the NADPH regenerating system to start the metabolic reaction. Vortex gently. The final DMSO concentration should be <1%.

-

Time-Point Sampling: Incubate the mixture at 37°C.[22] At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

-

Quench Reaction: Immediately add the aliquot to a tube containing a fixed volume of ice-cold ACN (e.g., 150 µL, a 3:1 ratio) to stop the enzymatic reaction and precipitate proteins.[22]

-

Spike Internal Standard: To the quenched sample, add a small, precise volume of the Metronidazole-D4 HCl solution to achieve a final concentration appropriate for LC-MS/MS detection. Vortex thoroughly.

-

Protein Removal: Centrifuge the tubes at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Sample Collection: Carefully transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.

Protocol: Sample Preparation from Biological Fluids (Plasma/Urine)

For in vivo studies, sample cleanup is crucial. Protein precipitation is a common and effective method.

Materials:

-

Plasma or Urine sample

-

Metronidazole-D4 HCl solution

-

Ice-cold Acetonitrile or Methanol containing 1% formic acid

-

Centrifuge

Procedure:

-

Sample Thawing: Thaw biological samples on ice to minimize degradation.[27]

-

Aliquoting: Aliquot a specific volume of the sample (e.g., 100 µL of plasma) into a microcentrifuge tube.

-

Spike Internal Standard: Add a precise volume of the Metronidazole-D4 HCl solution to the sample. This early addition is critical to account for extraction variability.[16][28]

-

Protein Precipitation: Add 3-4 volumes of ice-cold organic solvent (e.g., 300-400 µL of ACN) to the sample.[29] Vortex vigorously for 1-2 minutes to ensure complete protein denaturation.

-

Centrifugation: Centrifuge at high speed for 10-15 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Transfer the clear supernatant to a new vial for analysis. The sample may be evaporated to dryness and reconstituted in a mobile-phase-compatible solvent to increase concentration if needed.[30]

PART 4: Analytical Strategy and Data Interpretation

The true power of using Metronidazole-D4 HCl is realized during the data analysis phase. The strategy relies on identifying isotopic "peak pairs" in the mass spectrometry data.

LC-MS/MS Configuration

A high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap is ideal for metabolite identification as it provides accurate mass measurements, which aids in formula determination. However, a sensitive triple quadrupole (QqQ) instrument can also be highly effective.[31][32]

-

Chromatography: A reverse-phase C18 column is typically used.[31][33] The mobile phase often consists of water and acetonitrile or methanol with a modifier like formic acid or ammonium formate to improve ionization.[31][34]

-

MS Acquisition: The analysis should include both full scan (MS1) mode to survey all ions and data-dependent MS/MS (or tandem MS) mode to acquire fragmentation data for structural elucidation.

The Peak-Pairing Data Mining Strategy

Any biotransformation of Metronidazole will also occur on Metronidazole-D4, provided the deuterium labels are not on a metabolically active site (which they are not in this case). Therefore, every metabolite derived from the parent drug will have a corresponding deuterated version with a +4 Da mass shift.

The analytical logic is as follows:

-

Extract ion chromatograms (EICs) for the parent drug (m/z 172.07 for [M+H]⁺) and the internal standard (m/z 176.10 for [M+H]⁺). Confirm they co-elute.

-

Process the full scan data using software to search for pairs of peaks that:

-

Co-elute perfectly.

-

Have a mass difference of exactly 4.025 Da (the mass difference between 4xD and 4xH).

-

Exhibit a similar chromatographic peak shape.

-

-

Any pair that meets these criteria is a high-confidence candidate for a drug-related metabolite.

Caption: Logic for identifying metabolites using a D4-labeled standard.

Example: Identifying Hydroxymetronidazole

-

Hypothesis: The primary Phase I metabolite is hydroxymetronidazole, formed by adding an oxygen atom (+15.995 Da).

-

Expected Masses:

-

Unlabeled Hydroxymetronidazole [M+H]⁺: 171.064 + 15.995 = 187.059 Da (observed m/z ~188.06)

-

Labeled Hydroxymetronidazole [M+H]⁺: 175.089 + 15.995 = 191.084 Da (observed m/z ~192.09)

-

-

Confirmation: The data mining algorithm would flag a co-eluting peak pair at m/z 188.06 and 192.09. Subsequent MS/MS analysis of both precursor ions would show similar fragmentation patterns, with key fragments also shifted by 4 Da, providing definitive structural confirmation.

| Biotransformation | Mass Shift (Da) | Expected Unlabeled Metabolite [M+H]⁺ (m/z) | Expected Labeled Metabolite [M+H]⁺ (m/z) |

| Parent Drug | --- | 172.07 | 176.10 |

| Hydroxylation | +15.995 | 188.06 | 192.09 |

| Dihydroxylation | +31.990 | 204.06 | 208.08 |

| Oxidation to Acid | +13.979 | 186.05 | 190.07 |

| Glucuronidation | +176.032 | 348.10 | 352.12 |

Conclusion

The use of this compound provides an elegant and scientifically rigorous solution to the challenges of metabolite identification. By acting as a nearly perfect mimic of the parent drug, it enables a data analysis strategy—peak pairing—that filters out the vast majority of endogenous noise, allowing researchers to focus exclusively on drug-related material. This approach significantly increases the confidence and efficiency of metabolite discovery, providing critical data for safety assessment and advancing drug development programs. The methodologies and principles outlined in this guide offer a robust framework for any laboratory aiming to achieve high standards of scientific integrity and analytical excellence.

References

-

Metronidazole - Wikipedia . Wikipedia. [Link]

-

Drug metabolism and drug interactions: application and clinical value of in vitro models . PubMed. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis . ResolveMass Laboratories Inc. [Link]

-

Metabolism of metronidazole in humans In the human liver, metronidazole... . ResearchGate. [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES . The Pharma Innovation. [Link]

-

Deuterated internal standards and bioanalysis by AptoChem . AptoChem. [Link]

-

Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms . Journal of Antimicrobial Chemotherapy, Oxford Academic. [Link]

-

Microsomal Stability Assay Protocol . AxisPharm. [Link]

-

In Vitro and In Vivo Models of Drug Metabolism . ResearchGate. [Link]

-

Protocol for the Human Liver Microsome Stability Assay . ResearchGate. [Link]

-

Sample preparation prior to the LC–MS-based metabolomics/metabonomics of blood-derived samples . Journal of Chromatography B. [Link]

-

Metabolomics Sample Preparation . Organomation. [Link]

-

Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data . PMC, PubMed Central. [Link]

-

Sample Preparation in Metabolomics . MDPI. [Link]

-

Metronidazole: an update on metabolism, structure-cytotoxicity and resistance mechanisms . PubMed. [Link]

-

Microsomal stability assay for human and mouse liver microsomes . protocols.io. [Link]

-

Microsomal Stability . Cyprotex ADME-Tox Solutions | Evotec. [Link]

-

Drug Metabolism Assays . BioIVT. [Link]

-

Chapter 5 — Metabolomics Sample Preparation, Storage, and Transportation . Metabolon. [Link]

-

Mathematical Modeling in Drug Metabolism and Pharmacokinetics: Correct In Vitro, Not Always Valid In Vivo . MDPI. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis . YouTube. [Link]

-

Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites . PubMed. [Link]

-

Safety Testing of Drug Metabolites Guidance for Industry . FDA. [Link]

-

This compound . ARTIS STANDARDS. [Link]

-

Safety Testing of Drug Metabolites . FDA. [Link]

-

The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies . NIH. [Link]

-

FDA Revises Guidance on Safety Testing of Drug Metabolites . RAPS. [Link]

-

CAS No : 1261392-47-5| Chemical Name : Metronidazole-d4 . Pharmaffiliates. [Link]

-

Quantification of metronidazole in human plasma using a highly sensitive and rugged LC-MS/MS method for a bioequivalence study . PubMed. [Link]

-

Quantification of metronidazole in human plasma using a highly sensitive and rugged LC-MS/MS method for a bioequivalence study | Request PDF . ResearchGate. [Link]

-

Analysis of metronidazole & ronidazole in milk using the SCIEX Triple Quad™ 3500 System . SCIEX. [Link]

-

Development and validation of a HPLC-MS-MS method for quantification of metronidazole in human plasma . PubMed. [Link]

-

Development and Validation of a HPLC-MS-MS Method for Quantification of Metronidazole in Human Plasma | Request PDF . ResearchGate. [Link]

-

Determination of metronidazole and its two major metabolites in biological fluids by high pressure liquid chromatography . NIH. [Link]

-

Mass Spectrometry-Based Metabolomics Revealed Effects of Metronidazole on Giardia duodenalis . PMC, PubMed Central. [Link]

-

Use of High-Pressure Liquid Chromatography to Determine Plasma Levels of Metronidazole and Metabolites After Intravenous Administration . NIH. [Link]

-

Optimized Liquid-Chromatographic Determination of Metronidazole and Its Metabolites in Plasma . PubMed. [Link]

Sources

- 1. bioivt.com [bioivt.com]

- 2. The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. Safety Testing of Drug Metabolites | FDA [fda.gov]

- 5. FDA Revises Guidance on Safety Testing of Drug Metabolites | RAPS [raps.org]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. Metronidazole - Wikipedia [en.wikipedia.org]

- 8. Metronidazole: an update on metabolism, structure-cytotoxicity and resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Determination of metronidazole and its two major metabolites in biological fluids by high pressure liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Use of High-Pressure Liquid Chromatography to Determine Plasma Levels of Metronidazole and Metabolites After Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. texilajournal.com [texilajournal.com]

- 16. youtube.com [youtube.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. This compound [artis-isotopes.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. Drug metabolism and drug interactions: application and clinical value of in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 23. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]

- 24. merckmillipore.com [merckmillipore.com]

- 25. researchgate.net [researchgate.net]

- 26. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 27. metabolon.com [metabolon.com]

- 28. organomation.com [organomation.com]

- 29. tandfonline.com [tandfonline.com]

- 30. Plant Sample Preparation for Metabolomic Analysis - Creative Proteomics [creative-proteomics.com]

- 31. Quantification of metronidazole in human plasma using a highly sensitive and rugged LC-MS/MS method for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Development and validation of a HPLC-MS-MS method for quantification of metronidazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. sciex.com [sciex.com]

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Metronidazole in Human Plasma Using Metronidazole-D4 Hydrochloride

Authored by: Senior Application Scientist, Bioanalytical Division

Abstract

This application note describes a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise and accurate quantification of Metronidazole in human plasma. Metronidazole is a widely prescribed antibiotic and antiprotozoal agent, and its therapeutic drug monitoring is crucial for optimizing efficacy and minimizing toxicity.[1][2] This method employs a stable isotope-labeled internal standard, Metronidazole-D4 Hydrochloride, to ensure high fidelity and to correct for matrix effects and variability during sample processing. The protocol details a streamlined liquid-liquid extraction (LLE) procedure for sample cleanup, followed by rapid chromatographic separation on a C18 column and sensitive detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The method has been developed and validated according to the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation, demonstrating excellent linearity, accuracy, precision, and stability.[3][4]

Principle of the Method

The accurate quantification of small molecules like Metronidazole from complex biological matrices such as plasma necessitates a highly selective and sensitive analytical approach. This method leverages the synergistic power of High-Performance Liquid Chromatography (HPLC) for physical separation and tandem mass spectrometry (MS/MS) for specific detection.

-

Chromatography: The analyte (Metronidazole) and its internal standard (Metronidazole-D4) are chromatographically separated from endogenous plasma components on a reverse-phase C18 column. The chosen mobile phase ensures efficient separation, good peak shape, and a short run time, making the method suitable for high-throughput analysis.[5]

-